L-Norvaline-1-13C
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Overview
Description
L-Norvaline-1-13C is a stable isotope-labeled compound, specifically an isotopologue of L-Norvaline. It is a non-proteinogenic amino acid and an isomer of valine. The compound is labeled with carbon-13 at the carboxyl group, which makes it useful in various scientific research applications, particularly in metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Norvaline-1-13C can be synthesized using valeric acid as the starting material. The synthetic route involves several steps:
Acyl Chlorination and Bromination: Valeric acid undergoes acyl chlorination followed by α-position bromination to form α-brominevaleryl chloride with a yield of 84.7%.
Ammoniation: The α-brominevaleryl chloride is then subjected to ammoniation to form DL-Norvaline.
Resolution: The DL-Norvaline is resolved to obtain L-Norvaline with a yield of 26.7%.
Industrial Production Methods
The industrial production of this compound typically involves the use of chemical synthesis methods due to the high cost and low yield associated with biological enzyme methods. The chemical synthesis method, such as the Strecker synthesis, is preferred despite the use of cyanide .
Chemical Reactions Analysis
Types of Reactions
L-Norvaline-1-13C undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include oxo compounds, alcohols, and various substituted derivatives .
Scientific Research Applications
L-Norvaline-1-13C has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation.
Medicine: Investigated for its potential therapeutic effects, including its role in promoting tissue regeneration and muscle growth.
Industry: Used in the synthesis of pharmaceuticals and as a precursor in the penicillin biosynthetic pathway
Mechanism of Action
L-Norvaline-1-13C exerts its effects through several molecular targets and pathways:
Inhibition of Arginase: L-Norvaline inhibits arginase, leading to increased levels of arginine and enhanced production of nitric oxide.
Neuroprotective Effects: It activates pathways involved in cell survival and neuroplasticity, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
L-Norvaline: The non-labeled version of L-Norvaline-1-13C.
L-Valine: An isomer of L-Norvaline.
L-Norleucine: Another non-proteinogenic amino acid similar to L-Norvaline
Uniqueness
This compound is unique due to its carbon-13 labeling, which makes it particularly valuable in tracer studies and metabolic research. This isotopic labeling allows for precise tracking of the compound’s metabolic fate and interactions within biological systems .
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
118.14 g/mol |
IUPAC Name |
(2S)-2-amino(113C)pentanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+1 |
InChI Key |
SNDPXSYFESPGGJ-TXZHAAMZSA-N |
Isomeric SMILES |
CCC[C@@H]([13C](=O)O)N |
Canonical SMILES |
CCCC(C(=O)O)N |
Origin of Product |
United States |
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